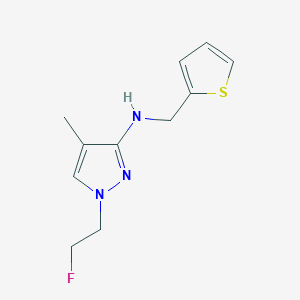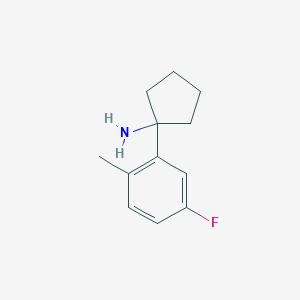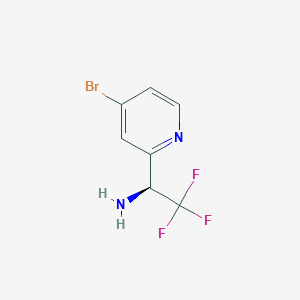
1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and a thiophen-2-ylmethyl group attached to the pyrazole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres.
Scientific Research Applications
1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine has diverse scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol: This compound shares the fluoroethyl and thiophen-2-yl groups but differs in the substitution pattern on the pyrazole ring.
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid: This compound contains an acetic acid group instead of a methyl group, leading to different chemical and biological properties.
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine: This compound has a similar structure but includes an additional methyl group on the ethanamine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14FN3S |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H14FN3S/c1-9-8-15(5-4-12)14-11(9)13-7-10-3-2-6-16-10/h2-3,6,8H,4-5,7H2,1H3,(H,13,14) |
InChI Key |
HSXIMANPYFGGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CS2)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736147.png)
amine](/img/structure/B11736151.png)
![[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736162.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11736169.png)

![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736179.png)
amine](/img/structure/B11736184.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736201.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736211.png)

![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine](/img/structure/B11736226.png)
![2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11736236.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11736247.png)

